molecular formula C9H9N3O B7964872 2-amino-7-methyl-1H-quinazolin-4-one

2-amino-7-methyl-1H-quinazolin-4-one

Cat. No.: B7964872
M. Wt: 175.19 g/mol
InChI Key: MVWSAUGKNXPFDM-UHFFFAOYSA-N
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Description

Research Applications and Value 2-Amino-7-methyl-1H-quinazolin-4-one is a substituted quinazolinone derivative, a class of nitrogen-containing heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry due to their diverse biological activities and presence in over 150 natural alkaloids . This compound features a benzene ring fused to a pyrimidin-4(3H)-one core, with key substituents at the 2-amino and 7-methyl positions. Its lipophilic nature aids in membrane permeability, making it a valuable scaffold for probing biological targets . Key Research Areas • Anticancer Agent Development: Quinazolin-4-one derivatives are prominent in designing novel targeted therapies. They serve as core structures for developing potent inhibitors of enzymes like PI3K and HDAC, which are critical in cancer cell proliferation and survival . Structure-Activity Relationship (SAR) studies indicate that positions 2 and 8 of the quinazolinone ring are particularly significant for modulating pharmacological activity . • Antiviral Research: The quinazolin-4-one pharmacophore has been identified as a key scaffold for the development of non-covalent, non-peptidic inhibitors of viral proteases. Recent research has successfully utilized similar cores to create potent inhibitors against targets like the SARS-CoV-2 Main Protease (M pro ), highlighting the scaffold's potential in antiviral drug discovery . • Antimicrobial and Antitubercular Studies: Quinazolinone derivatives demonstrate a broad spectrum of biological activities, including significant antibacterial and antitubercular effects, making them a versatile template for infectious disease research . Mechanism of Action The compound's mechanism is scaffold-dependent and can be tailored through substitution. In therapeutic contexts, quinazolinone derivatives can function as enzyme inhibitors by binding to ATP-binding sites or allosteric pockets, disrupting crucial signaling pathways in diseases like cancer . The 2-amino group can serve as a critical pharmacophore for hydrogen bonding with biological targets, while the 7-methyl group can be optimized to fine-tune lipophilicity and binding affinity . Handling & Notice This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-7-methyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5-2-3-6-7(4-5)11-9(10)12-8(6)13/h2-4H,1H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWSAUGKNXPFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 7 Methyl 1h Quinazolin 4 One and Analogues

Conventional Synthetic Routes to Quinazolinone Core Structures

Traditional methods for constructing the quinazolinone scaffold have been well-established for decades and remain widely used due to their reliability and the accessibility of starting materials.

Synthesis from Substituted Anthranilic Acid Derivatives

One of the most common and versatile methods for synthesizing quinazolin-4(3H)-ones involves the use of anthranilic acid and its derivatives. generis-publishing.com The general approach involves the acylation of anthranilic acid, followed by cyclization. For instance, the reaction of a substituted anthranilic acid with an appropriate acyl chloride leads to the formation of an N-acylanthranilic acid intermediate. This intermediate can then be cyclized, often with the aid of a dehydrating agent like acetic anhydride (B1165640), to yield a benzoxazinone (B8607429). nih.gov Subsequent reaction of the benzoxazinone with ammonia (B1221849) or an amine furnishes the desired 2-substituted quinazolin-4(3H)-one. nih.govnih.gov

Specifically for 2-amino quinazolinone derivatives, a common strategy involves reacting a substituted anthranilic acid with a source of the amino group at the 2-position. For example, treatment of 2-amino-5-methylbenzoic acid with butyl isothiocyanate yields a 2-thioxoquinazolin-4-one derivative, which can be a precursor to 2-amino compounds. nih.gov Another approach involves the reaction of anthranilic acid with formamide (B127407), known as the Niementowski reaction, which can be optimized to produce high yields of quinazolin-4-one. generis-publishing.com

A variety of reagents can be used for the annulation of 2-aminobenzamides, which are derived from anthranilic acids, to form the quinazolinone ring. These include benzaldehyde (B42025), acetophenone, and even dimethyl sulfoxide (B87167) (DMSO) as a one-carbon source. researchgate.net The choice of reagent allows for the introduction of various substituents at different positions of the quinazolinone core.

Table 1: Synthesis of Quinazolinones from Anthranilic Acid Derivatives
Starting MaterialReagent(s)Key IntermediateFinal Product TypeReference
Anthranilic AcidAcyl Chloride, Acetic Anhydride, Amine1,3-Benzoxazin-4-one2-Substituted Quinazolin-4(3H)-one nih.govnih.gov
2-Amino-5-methylbenzoic AcidButyl Isothiocyanate2-Thioxoquinazolin-4-one2-Thioxoquinazolin-4-one derivative nih.gov
Anthranilic AcidFormamide-Quinazolin-4-one generis-publishing.com
2-Aminobenzamide (B116534)Benzaldehyde, Acetophenone, DMSO-Substituted Quinazolinones researchgate.net

Approaches Utilizing 2-Aminobenzonitrile Derivatives

An alternative and effective starting material for the synthesis of quinazolinones is 2-aminobenzonitrile. This approach is particularly useful for accessing 2-aminoquinazolinone derivatives. A versatile "on-water" protocol has been developed for the synthesis of quinazolinones starting from o-bromobenzonitrile, which can be converted to an o-aminobenzonitrile intermediate. nih.gov This method involves a copper-catalyzed reaction with aldehydes and ammonia in water, highlighting a greener approach to these heterocycles. nih.gov The reaction conditions can be controlled to selectively produce either quinazolinones or their dihydro counterparts. nih.gov

Furthermore, multicomponent reactions involving 2-aminobenzonitriles have been explored. For instance, an Ugi four-component reaction (Ugi-4CR) utilizing o-iodobenzaldehyde, benzoic acid, isocyanides, and cyanamide (B42294) can lead to intermediates that, upon radical cyclization, yield polycyclic quinazolinones. acs.org This demonstrates the power of multicomponent strategies in rapidly building molecular complexity.

Condensation Reactions Involving 2-Methyl-4H-3,1-benzoxazin-4-one Intermediates

The use of pre-formed 2-methyl-4H-3,1-benzoxazin-4-one intermediates is a highly efficient route to 2-methyl substituted quinazolinones. This benzoxazinone is readily synthesized by the thermal cyclization of anthranilic acid with acetic anhydride. researchgate.netnih.govchemicalbook.com The resulting 2-methyl-4H-3,1-benzoxazin-4-one is a versatile precursor that can react with a variety of nucleophiles. researchgate.netnih.govresearchgate.net

For the synthesis of 2-amino-7-methyl-1H-quinazolin-4-one, a 7-methyl substituted anthranilic acid would be the starting material to generate the corresponding 7-methyl-2-methyl-4H-3,1-benzoxazin-4-one. Condensation of this intermediate with hydrazine (B178648) hydrate (B1144303) yields 3-amino-2-methylquinazolin-4(3H)-one. nih.govmdpi.com This 3-amino derivative can then be further modified. For the direct synthesis of 2-aminoquinazolinones, reaction of the benzoxazinone with ammonia would be the key step. Microwave-assisted synthesis has been shown to be an efficient method for both the formation of the benzoxazinone and its subsequent reaction with hydrazine. mdpi.com

Synthesis from Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate Precursors

A specialized route to quinazolinone derivatives involves the use of methyl α-[(4-oxoquinazolin-2-yl)thio]acetate as a key precursor. This starting material can be synthesized in a multi-step sequence beginning with anthranilic acid. epstem.net The ester is first converted to its methyl ester, which then reacts with chloroacetyl chloride to form methyl α-chloroacetamido benzoate. epstem.net Treatment of this intermediate with ammonium (B1175870) thiocyanate (B1210189) leads to the formation of the target precursor, methyl α-[(4-oxoquinazolin-2-yl)thio]acetate. epstem.net

This precursor serves as a versatile synthon for the elaboration of the quinazolinone scaffold. For example, it can be converted to the corresponding acid hydrazide, which can then be cyclized to form various five-membered heterocyclic rings attached to the quinazolinone core, such as 1,3,4-oxadiazole-5-thione derivatives. epstem.netekb.eg This methodology allows for the synthesis of a diverse library of quinazolinone-based compounds with potential biological activities.

Alternative Cyclization Methods

Beyond the conventional routes, several alternative cyclization methods have been developed to access the quinazolinone ring system, often with improved efficiency or under milder conditions.

One such method involves the intramolecular aromatic nucleophilic substitution (SNAr) of N-(2-halobenzoyl)thioureas. umich.edu This reaction proceeds in the presence of a base to yield 2-amino-quinazolin-4-ones. The reaction mechanism is believed to proceed via an SNAr pathway rather than a benzyne (B1209423) intermediate. umich.edu

Another innovative approach is the reaction of 2-aminoacetophenones with isocyanates or isothiocyanates. frontiersin.org This metal-free cyclization produces 4-methylene-quinazolinones and their thione analogs in moderate to excellent yields. The reaction is considered environmentally friendly as it only produces water as a byproduct. frontiersin.org

Furthermore, iodine-catalyzed oxidative coupling of 2-aminobenzamides with aryl methyl ketones provides a direct route to 2-aryl quinazolin-4(3H)-ones. organic-chemistry.org Transition-metal-free approaches, such as the reaction of 2-aminobenzylamines with aldehydes mediated by o-iodoxybenzoic acid (IBX), have also been reported for the synthesis of quinazolines. nih.gov These methods offer advantages in terms of avoiding potentially toxic metal catalysts.

Expeditious and Sustainable Synthesis Protocols

In recent years, there has been a significant push towards developing more rapid and environmentally friendly methods for the synthesis of quinazolinones. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. The synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones from substituted anthranilic acids and acetic anhydride, followed by reaction with hydrazine, has been efficiently carried out using microwave irradiation. mdpi.com This method significantly reduces reaction times compared to conventional heating.

"On-water" synthesis is another green chemistry approach that has been successfully applied to quinazolinone synthesis. As mentioned earlier, the reaction of o-bromobenzonitrile with aldehydes and ammonia in water provides a practical and eco-friendly route to these compounds. nih.gov The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability.

Furthermore, catalyst-free conditions are being explored. For instance, the reaction of α-keto acids with 2-aminobenzamides in water provides quinazolinones without the need for any catalyst. organic-chemistry.org The development of such sustainable protocols is crucial for the large-scale and environmentally responsible production of these important heterocyclic compounds.

Table 2: Comparison of Sustainable Synthesis Protocols
ProtocolKey FeaturesStarting Materials ExampleReference
Microwave-Assisted SynthesisRapid reaction times, improved yieldsSubstituted Anthranilic Acid, Acetic Anhydride, Hydrazine mdpi.com
"On-Water" SynthesisEnvironmentally friendly solvent, simple workupo-Bromobenzonitrile, Aldehydes, Ammonia nih.gov
Catalyst-Free SynthesisAvoids metal catalysts, mild conditionsα-Keto Acids, 2-Aminobenzamides organic-chemistry.org

Mechanistic Pathways of Quinazolinone Ring Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and extending the scope of a synthetic method. The formation of the quinazolinone ring typically involves a cyclization step, often followed by an oxidation or dehydration event.

The cyclization to form the quinazolinone ring can proceed through several proposed mechanistic pathways depending on the starting materials and reagents.

From 2-Aminobenzamide and Aldehydes: A common pathway involves the initial condensation of 2-aminobenzamide with an aldehyde to form an aminal intermediate. nih.gov This intermediate then undergoes an oxidative dehydrogenation to yield the final 4(3H)-quinazolinone. organic-chemistry.org The oxidant can vary from traditional reagents to molecular oxygen or an electrochemical system. nih.govorganic-chemistry.org

From o-Halobenzamides: When starting from o-halobenzamides, the mechanism often involves an initial coupling reaction. For example, in copper-catalyzed reactions, an Ullmann-type coupling may occur between the o-halobenzamide and an amine or amide, followed by an intramolecular cyclization. organic-chemistry.org

From o-Fluorobenzamides (SₙAr Mechanism): In the base-promoted reaction of o-fluorobenzamides with amides, the proposed mechanism starts with an SₙAr reaction to form a diamide (B1670390) intermediate. nih.govacs.org This intermediate then undergoes a base-promoted intramolecular nucleophilic addition, followed by dehydration to afford the quinazolinone ring. acs.org

Domino/Cascade Reactions: Some syntheses proceed via a domino or cascade reaction. For instance, a four-step domino reaction has been proposed for the copper(I) bromide-catalyzed reaction of alkyl halides and anthranilamides under air. organic-chemistry.org Another cascade involves the reaction of 2-aminobenzamides with terminal alkynes and sulfonyl azides, where an N-sulfonylketenimine intermediate is generated, which then undergoes two successive nucleophilic additions followed by elimination and aromatization. nih.gov

Intermediate compounds are pivotal in the construction of the final quinazolinone scaffold. Their formation and subsequent transformation dictate the course of the reaction.

Benzoxazinones: 2-Substituted-4H-3,1-benzoxazinones are stable and common intermediates. tandfonline.commdpi.com They are typically synthesized from anthranilic acid and an acid anhydride. The benzoxazinone then reacts with an amine (or hydrazine to form 3-amino derivatives), which opens the oxazinone ring and subsequently cyclizes to form the quinazolinone. tandfonline.commdpi.com For the target compound, this would involve reacting 4-methylanthranilic acid with an appropriate reagent to form 7-methyl-2-substituted-benzoxazinone, followed by reaction with ammonia or a protected amine source.

N-Cyanobenzamide Intermediates: In syntheses starting from ortho-iodoanilines and cyanamide, an N-cyanobenzamide intermediate is formed via carbonylative coupling. organic-chemistry.org This intermediate undergoes an in situ ring closure to yield the 2-aminoquinazolin-4(3H)-one product. organic-chemistry.org

Imine Intermediates: Imines are frequently formed intermediates, especially in reactions involving aldehydes or alcohols. nih.govresearchgate.net For example, in the reaction between 2-aminobenzamide and benzylamine (B48309) in DMSO, benzylamine is first oxidized to an imine intermediate. researchgate.net This is followed by the nucleophilic addition of 2-aminobenzamide and subsequent cyclization. researchgate.net Similarly, the reaction of 2-aminobenzylamines can proceed through imine generation, trans-imination, and intramolecular C-N coupling. nih.gov

Diamide Intermediates: As mentioned in the SₙAr mechanism, the reaction of o-fluorobenzamides with amides generates a diamide intermediate (N,N'-diacyl-o-phenylenediamine derivative), which can be isolated under certain conditions before it cyclizes to the quinazolinone. acs.org

Optimization of Reaction Conditions for this compound Synthesis

The synthesis of this compound, like any chemical process, requires careful optimization of reaction conditions to maximize yield and purity while minimizing side products and reaction time. Key parameters include the choice of catalyst, solvent, base, temperature, and reactants.

While specific optimization studies for this compound are not extensively documented, general principles from analogous syntheses can be applied. For instance, in the synthesis of 2-amino 3-substituted quinazolinones from isatoic anhydride, various bases (K₂CO₃, DBU, TEA, Cs₂CO₃, LiHMDS) and solvents (DMSO, DMF, THF, acetonitrile (B52724), toluene (B28343), 1,4-dioxane) were screened. aurigeneservices.com The optimal conditions were found to be LiHMDS as the base in 1,4-dioxane (B91453). aurigeneservices.com

In another study on the H₂O₂-mediated synthesis of N-methyl quinazolin-4(3H)-one from 2-amino-N-methylbenzamide and DMSO, temperature and additives were optimized. The reaction showed no product at room temperature, but the yield increased with temperature, reaching 23% at 140 °C. The addition of H₂O₂ as an oxidant significantly improved the yield to 44% at 130 °C, which was further enhanced to 48% with the addition of FeCl₃. acs.org

The table below summarizes optimization parameters from a model reaction for quinazolinone synthesis. This data serves as a guide for developing a protocol for this compound.

Table 3: Example of Reaction Condition Optimization for a Quinazolinone Synthesis (Model Reaction: 2-Amino-N-methylbenzamide + DMSO)

Solvent Effects on Reaction Efficiency

The choice of solvent can significantly impact the efficiency of quinazolinone synthesis. In the formation of related 2,3-disubstituted quinazolin-4-one derivatives, a variety of solvents have been screened to determine the optimal reaction medium. For instance, in a study focused on the synthesis of 3-methyl-2-phenylquinazolin-4-one from 2-fluoro-N-methylbenzamide and benzamide, several solvents were tested. The use of dimethyl sulfoxide (DMSO) with cesium carbonate as the base at 135 °C for 24 hours resulted in a 72% isolated yield. In contrast, solvents such as tetrahydrofuran (B95107) (THF), 1,4-dioxane, and dimethylformamide (DMF) provided unsatisfactory yields under similar conditions.

In a different synthetic approach towards 2-amino-3-substituted quinazolinones from isatoic anhydride, a multi-component reaction strategy was employed where the solvent also played a critical role. The screening of various solvents in the presence of LiHMDS as a base at reflux temperature revealed that 1,4-dioxane was the most effective, affording a 70% isolated yield. Other polar aprotic solvents like DMSO and DMF gave moderate yields of 45% and 48% respectively, while tetrahydrofuran (THF) and acetonitrile also resulted in lower yields. Toluene was less effective, and no product was observed when ethanol (B145695) was used as the solvent. acs.org

The following table summarizes the effect of different solvents on the yield of a 2-amino 3-substituted quinazolinone derivative, highlighting the superior performance of 1,4-dioxane in this specific transformation. acs.org

SolventIsolated Yield (%)
DMSO45
DMF48
1,4-Dioxane 70
Ethanol0
Acetonitrile48
THF55
Toluene40
Reaction conditions: isatoic anhydride (1.0 equiv), NCTS (1.0 equiv), benzylamine (1.0 equiv), and LiHMDS (3.0 equiv) at reflux. acs.org

Temperature and Time Profile Optimization

Optimizing the temperature and reaction time is a critical aspect of developing efficient synthetic protocols for quinazolinone derivatives. These parameters directly influence reaction rates, product yields, and the formation of impurities.

In the synthesis of N-methyl quinazolin-4(3H)-one from 2-amino-N-methylbenzamide and DMSO, the effect of temperature was investigated. At room temperature, no product was formed even after 20 hours. Increasing the temperature to 140 °C for 20 hours resulted in a 23% yield of the desired product. acs.org A further increase in temperature to 150 °C, in the presence of H₂O₂, significantly improved the yield to a range of 74-80% with a reduced reaction time of 14 hours. acs.org

A study on the synthesis of 4-methylquinazoline (B149083) from 2-aminoacetophenone (B1585202) and formamide using a Lewis acid catalyst also demonstrated the importance of temperature and time optimization. The reaction yield was evaluated at different temperatures and for varying durations. The optimal conditions were found to be 150°C for 6 hours, which provided an 86% yield. journalirjpac.com Extending the reaction time beyond this did not lead to an increase in yield due to the formation of more impurities. journalirjpac.com

The data below illustrates the optimization of reaction temperature and time for the synthesis of 4-methylquinazoline. journalirjpac.com

EntryTemperature (°C)Time (h)Yield (%)
1130665
2140673
3150 6 86
4160684
5150478
6150581
7150785
8150886
Reaction conditions: 2-aminoacetophenone, formamide, and BF₃·Et₂O as catalyst. journalirjpac.com

Microwave-assisted synthesis has also been employed for the efficient preparation of quinazolinone analogues, such as 3-amino-2-methyl-quinazolin-4(3H)-ones. In this approach, a mixture of the corresponding benzoxazinone and hydrazine monohydrate in ethanol was irradiated in a microwave reactor. The reaction times were typically short, ranging from 20 to 33 minutes, at temperatures between 120-150 °C, leading to product yields of 31-85%. mdpi.com

Structural Elucidation and Analytical Characterization Techniques

Spectroscopic Methods for the Confirmation of 2-Amino-7-methyl-1H-quinazolin-4-one Structure

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental IR absorption data for this compound, which would confirm the presence of key functional groups such as N-H, C=O, C=N, and C-H bonds, are not available in the reviewed sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data, essential for mapping the molecule's atomic framework, could not be found.

¹H-NMR for Proton Environments

No ¹H-NMR spectra or reported chemical shifts for the specific proton environments within this compound were identified.

¹³C-NMR for Carbon Skeleton Analysis

Information regarding the ¹³C-NMR chemical shifts corresponding to the carbon skeleton of this compound is not present in the available literature.

DEPT-135 for Carbon Multiplicity Determination

DEPT-135 spectral data, which distinguishes between CH, CH₂, and CH₃ groups, could not be located for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry data, including the molecular ion peak and fragmentation pattern for this compound, were not found in the conducted searches.

Due to the absence of this foundational data, a scientifically accurate article with the requested detailed analysis and data tables cannot be generated at this time.

Chromatographic Techniques for Purity Assessment

Chromatographic methods are indispensable for determining the purity of a compound by separating it from any starting materials, by-products, or other impurities.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile organic compounds like this compound. It offers high resolution and sensitivity, allowing for the detection of even trace impurities. The purity is typically determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. For many quinazolinamine derivatives, a purity of >95% is often required for further applications.

A common HPLC method for analyzing quinazolinone derivatives involves reversed-phase chromatography. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Table 2: Typical HPLC Parameters for Purity Analysis of Quinazolinone Derivatives

Parameter Description
Column Reversed-phase, such as an Agilent HC-C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A gradient system of methanol (B129727) and water is frequently employed
Flow Rate Typically around 1.0 mL/min
Detection UV detector set at a wavelength where the compound absorbs strongly, such as 254 nm

| Temperature | Ambient or controlled, e.g., 25 °C |

Under these conditions, this compound would elute at a specific retention time (t_R). A pure sample would ideally show a single, sharp peak. The presence of other peaks would indicate impurities.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of a chemical reaction. libretexts.org By spotting the reaction mixture on a TLC plate alongside the starting materials, one can qualitatively observe the consumption of reactants and the formation of the product over time. The separation is based on the compound's affinity for the stationary phase (e.g., silica (B1680970) gel) versus the mobile phase (an eluting solvent or solvent mixture).

For the synthesis of this compound, TLC can be used to determine the optimal reaction time and to check for the completion of the reaction. The components are visualized, often using a UV lamp, where compounds with a UV chromophore appear as dark spots on a fluorescent background.

The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter. ualberta.ca The Rf value depends on the compound's structure and the specific stationary and mobile phases used. A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is chosen to achieve good separation, ideally with Rf values between 0.3 and 0.7. ualberta.ca

Table 3: General TLC Procedure for Reaction Monitoring

Step Action Purpose
1. Spotting Apply a small spot of the reaction mixture and starting material standards onto the baseline of a silica gel TLC plate. To apply the sample for separation.
2. Development Place the plate in a sealed chamber containing a suitable eluent (e.g., hexane:ethyl acetate). To allow the mobile phase to move up the plate, separating the components.
3. Visualization After development, dry the plate and observe it under a UV lamp (254 nm). To see the separated spots corresponding to reactants and products.

| 4. Analysis | Compare the spot of the reaction mixture to the standards. The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress. | To qualitatively assess the status of the reaction. |

Elemental Analysis for Compositional Verification

Elemental analysis is a destructive analytical technique that provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. This is a fundamental method for confirming the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed chemical structure. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and, by extension, its identity and purity.

For this compound, with the molecular formula C₉H₉N₃O, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

Table 4: Elemental Composition of this compound (C₉H₉N₃O)

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Theoretical %
Carbon C 12.011 9 108.099 61.70%
Hydrogen H 1.008 9 9.072 5.18%
Nitrogen N 14.007 3 42.021 23.99%
Oxygen O 15.999 1 15.999 9.13%

| Total | | | | 175.191 | 100.00% |

Experimental results from an elemental analyzer that fall within an acceptable margin of error (typically ±0.4%) of these theoretical values would serve to confirm the assigned molecular formula. researchgate.net

Derivatization and Structural Modification Strategies of 2 Amino 7 Methyl 1h Quinazolin 4 One

Modification at the C-2 Position of the Quinazolinone Ring

The C-2 position of the 2-amino-7-methyl-1H-quinazolin-4-one is a key site for introducing structural diversity. Modifications typically involve reactions of the exocyclic amino group or its substitution. Achieving regioselective modification at the C-2 position can sometimes be challenging due to the reactivity of the C-4 position in other quinazoline (B50416) systems. nih.gov However, starting with the 2-amino scaffold directs derivatization to this site or the N-3 position.

Introduction of Aminoalkyl Moieties

The introduction of aminoalkyl groups at the C-2 position can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of a suitable leaving group at the C-2 position with an aminoalkyl amine. For the this compound scaffold, modification of the existing amino group is a more direct approach. This can be accomplished by reacting the 2-amino group with a haloalkyl amine or through reductive amination with an amino-aldehyde.

Another strategy involves building the quinazolinone ring from a pre-functionalized intermediate. For example, a series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives were synthesized where a dialkylamino)methyl group was present at the C-2 position. nih.gov This was achieved by reacting a 2-(chloromethyl)quinazolin-4-one intermediate with various secondary amines, such as morpholine (B109124) or piperidine, in the presence of potassium carbonate and potassium iodide. nih.gov A similar strategy could be applied to a 7-methyl analog.

Furthermore, the synthesis of 2-aminoquinazolines functionalized with a cyclic amine at the C-2 position has been developed through a metal-free oxidative annulation process, reacting 2-aminobenzophenone (B122507) with 4-morpholinecarbonitrile. nih.gov This highlights a method where the C-2 substituent is incorporated during the ring formation.

Table 1: Examples of C-2 Aminoalkyl Substituted Quinazolinones

Compound ID C-2 Substituent Synthetic Precursor Reference
1 (Morpholinomethyl) 2-(Chloromethyl)quinazolin-4-one nih.gov
2 (Piperidin-1-ylmethyl) 2-(Chloromethyl)quinazolin-4-one nih.gov
3 (4-Methylpiperazin-1-ylmethyl) 2-(Chloromethyl)quinazolin-4-one nih.gov

Substitution with Heterocyclic Systems

Attaching heterocyclic systems to the C-2 position of the quinazolinone core is a widely used strategy to explore new chemical space. For this compound, this can be achieved by forming a new bond between the 2-amino group and a heterocyclic moiety, for instance, through Buchwald-Hartwig or Ullmann condensation type reactions with a heterocyclic halide.

Alternatively, the entire 2-amino group can be replaced. Methodologies for achieving C-2 regioselective substitution often start from a 2-chloro or 2-sulfonyl quinazoline intermediate. nih.gov For instance, a series of C-2 substituted quinazolinone analogues were synthesized and showed affinity for adenosine (B11128) receptors. nih.gov In another study, the focus was on derivatization at the secondary amines at position 2 of quinazoline to study the effect of electron-donating and -accepting nitrogen groups. nih.gov These methods demonstrate the feasibility of introducing diverse heterocyclic fragments, which could be applied to the 7-methyl analog.

Substitution Patterns at the N-3 Position

The N-3 position of the quinazolinone ring is another critical site for derivatization. Modifications at this position can significantly influence the molecule's conformation and its interaction with biological targets. Strategies include the introduction of Schiff bases, amides, acylthioureas, and triazole moieties, which often begins with the synthesis of a 3-amino-2-methyl-7-substituted-quinazolin-4(3H)-one precursor. sapub.orgmdpi.com

Incorporation of Schiff Base Derivatives

Schiff bases, containing an azomethine (-C=N-) group, are readily formed by the condensation of a primary amine with an aldehyde or ketone. To introduce a Schiff base at the N-3 position of this compound, a 3-amino precursor is required. The synthesis of the analogous 3-amino-2-methylquinazolin-4(3H)-one is well-established, typically starting from 2-methyl-4H-3,1-benzoxazin-4-one (derived from anthranilic acid) and reacting it with hydrazine (B178648) hydrate (B1144303). researchgate.netnih.gov

Once the 3-amino-2-methyl-7-substituted-quinazolin-4(3H)-one intermediate is obtained, it can be condensed with a variety of aromatic or heteroaromatic aldehydes in a suitable solvent like ethanol (B145695), often with a catalytic amount of glacial acetic acid, to yield the corresponding N-3-imino-quinazolinone derivatives. sapub.orgresearchgate.netnih.govekb.eg Numerous studies have reported the synthesis of such Schiff bases from 3-amino-2-methylquinazolin-4(3H)-one and various substituted benzaldehydes. sapub.orgnih.govosti.gov

Table 2: Examples of Schiff Bases from 3-Amino-2-methylquinazolin-4(3H)-one

Aldehyde Reactant Resulting N-3 Substituent Yield (%) Reference
Benzaldehyde (B42025) Benzylideneamino 75 nih.gov
2-Nitrobenzaldehyde (2-Nitrobenzylidene)amino 91 nih.gov
2-Chlorobenzaldehyde (2-Chlorobenzylidene)amino 64 nih.gov
3-Hydroxybenzaldehyde (3-Hydroxybenzylidene)amino 99 nih.gov

Attachment of Acylthiourea and Amide Functions

Amide and acylthiourea functionalities can also be introduced at the N-3 position. The synthesis of N-3 amides typically starts from the 3-amino-quinazolinone precursor, which is then acylated. For example, N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide was synthesized from 3-amino-2-methylquinazolin-4(3H)-one. mdpi.com A green microwave-assisted protocol has also been developed for the synthesis of various N-3 arylamides by reacting 2-methylbenzoxazinones with arylhydrazides. mdpi.com

The introduction of an acylthiourea moiety at the N-3 position would similarly involve the reaction of the 3-amino group with an appropriate acyl isothiocyanate. While direct examples on the target compound are scarce, related structures show this is a viable strategy. For instance, alkylthiourea quinazoline derivatives have been developed as NF-κB inhibitors, demonstrating the synthetic accessibility of this functional group on the quinazoline scaffold. mdpi.com

Conjugation with 1,2,3-Triazole Moieties

The 1,2,3-triazole ring is a popular pharmacophore that can be linked to the quinazolinone core, often via the N-3 position, using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. sci-hub.se This strategy typically involves two steps: first, the N-3 position of the quinazolinone is functionalized with either a terminal alkyne or an azide (B81097) group. Second, this intermediate is reacted with a corresponding azide or alkyne partner in the presence of a copper(I) catalyst to form the 1,4-disubstituted 1,2,3-triazole ring. sci-hub.seresearchgate.net

For example, 3-propargyl-quinazolin-4(3H)-one can be synthesized by reacting quinazolin-4(3H)-one with propargyl bromide in the presence of a base like potassium carbonate. sci-hub.seresearchgate.net This alkyne-functionalized quinazolinone can then be reacted with various aryl azides to generate a library of quinazolinone-triazole hybrids. sci-hub.senih.govurfu.ru This modular approach allows for the creation of a wide array of derivatives for biological screening. nih.govmdpi.com

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile
2-(Chloromethyl)quinazolin-4-one
Morpholine
Piperidine
2-Aminobenzophenone
4-Morpholinecarbonitrile
2-Chloroquinazoline
2-Sulfonyl quinazoline
3-Amino-2-methyl-7-substituted-quinazolin-4(3H)-one
3-Amino-2-methylquinazolin-4(3H)-one
2-Methyl-4H-3,1-benzoxazin-4-one
Anthranilic acid
Hydrazine hydrate
Benzaldehyde
2-Nitrobenzaldehyde
2-Chlorobenzaldehyde
3-Hydroxybenzaldehyde
4-Chlorobenzaldehyde
N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
Acyl isothiocyanate
3-Propargyl-quinazolin-4(3H)-one
Propargyl bromide
Potassium carbonate
Aryl azide
Copper(I)

Introduction of Hydrazide and Hydrazono Derivatives

The introduction of hydrazide and hydrazono moieties to the quinazolinone scaffold is a significant strategy for creating derivatives with diverse biological activities. This process typically begins with the conversion of a suitable precursor, often a 2-mercapto or 2-chloro substituted quinazolinone, into a 2-hydrazinyl derivative. This key intermediate then serves as a building block for further elaboration.

The synthesis of the 2-hydrazinyl intermediate is commonly achieved by reacting the corresponding 2-substituted quinazolinone with hydrazine hydrate. For instance, 2-hydrazinyl-3-methylquinazolin-4(3H)-one can be prepared by refluxing 2-mercapto-3-methylquinazolin-4(3H)-one with hydrazine hydrate in a solvent like butanol nih.gov. Similarly, refluxing a methyl α-[(4-oxoquinazolin-2-yl)thio]acetate with hydrazine hydrate in ethanol yields the corresponding acetohydrazide derivative slideshare.net.

Once the 2-hydrazinyl or a related hydrazide intermediate is obtained, hydrazono derivatives can be readily synthesized. This is typically accomplished through a condensation reaction with a variety of aldehydes or ketones. The reaction is often carried out in a protic solvent such as ethanol, sometimes with a few drops of an acid catalyst like glacial acetic acid, and heated under reflux. This straightforward method allows for the introduction of a wide array of substituted aryl or alkyl groups, leading to a diverse library of hydrazone derivatives nih.govnih.gov. For example, 2-hydrazinyl-3-methylquinazolin-4(3H)-one can be reacted with different benzaldehyde derivatives to form the corresponding 2-(2-benzylidene)hydrazinyl)-3-methylquinazolin-4(3H)-one compounds nih.gov.

The table below summarizes the reaction conditions for the synthesis of representative hydrazone derivatives from a quinazolinone core.

Starting MaterialReagentSolventConditionsProduct Type
2-Mercapto-3-methylquinazolin-4(3H)-oneHydrazine HydrateButanolReflux, 20h2-Hydrazinyl-3-methylquinazolin-4(3H)-one nih.gov
2-Hydrazinyl-3-methylquinazolin-4(3H)-oneSubstituted BenzaldehydeEthanol, Acetic AcidReflux2-(2-Benzylidenehydrazinyl) derivative nih.gov
Methyl α-[(4-oxoquinazolin-2-yl)thio]acetateHydrazine HydrateEthanolReflux, 12hα-[(4-oxoquinazolin-2-yl)thio]acetohydrazide slideshare.net
α-[(4-oxoquinazolin-2-yl)thio]acetohydrazideSubstituted AldehydeEthanolRefluxα-[(4-oxoquinazolin-2-yl)thio]aceto-hydrazone slideshare.net

Alterations to the Quinazolinone A-Ring (C-5, C-6, C-7, C-8 Positions)

Modifications to the benzene (B151609) ring (A-ring) of the quinazolinone scaffold are fundamental for exploring structure-activity relationships. These alterations, including the introduction of halogens, nitro groups, and various alkyl or aryl substituents, are typically achieved by starting with an appropriately substituted anthranilic acid derivative.

Halogenation (e.g., Fluoro, Chloro, Iodo) and Nitro Substitutions

The synthesis of halogenated or nitrated this compound derivatives generally relies on the use of pre-functionalized starting materials. The most common approach involves the cyclization of a substituted anthranilic acid. For example, to synthesize a 6-bromo derivative, one would start with 2-amino-5-bromo-benzoic acid researchgate.net.

A versatile method for producing a variety of substituted 3-amino-2-methylquinazolin-4(3H)-ones, which are structurally very similar to the target compound, involves a microwave-assisted, two-step green process. This process starts with a substituted anthranilic acid, which is first cyclized with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. This intermediate is then reacted with hydrazine hydrate to yield the final substituted 3-amino-2-methylquinazolin-4(3H)-one nih.gov.

Using this methodology, a range of halogenated and nitrated compounds have been synthesized, as detailed in the table below.

Starting Anthranilic AcidFinal Product
4-Chloroanthranilic acid3-Amino-7-chloro-2-methylquinazolin-4(3H)-one nih.gov
5-Bromoanthranilic acid3-Amino-6-bromo-2-methylquinazolin-4(3H)-one researchgate.net
5-Iodoanthranilic acid3-Amino-6-iodo-2-methylquinazolin-4(3H)-one nih.gov
4-Nitroanthranilic acid3-Amino-7-nitro-2-methylquinazolin-4(3H)-one nih.gov
5-Nitroanthranilic acid3-Amino-6-nitro-2-methylquinazolin-4(3H)-one nih.gov

Direct nitration of the quinazolinone ring is also possible. For example, 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one can be nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid. This reaction typically introduces a nitro group at the C-6 position of the quinazolinone ring and can also nitrate (B79036) the appended phenyl ring nih.govnih.gov. Another example is the synthesis of 7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one from 7-fluoro-6-nitroquinazolin-4(3H)-one via nucleophilic aromatic substitution nih.gov.

Methyl Group Relocations and Substitutions

The position of the methyl group on the A-ring of the quinazolinone core is determined by the choice of the starting methyl-substituted anthranilic acid. By using different isomers of aminomethylbenzoic acid (methylanthranilic acid), a variety of positional isomers of the final product can be synthesized, allowing for the systematic exploration of the impact of the methyl group's location on the molecule's properties.

The general synthetic route involves the reaction of the appropriately substituted anthranilic acid with a reagent that provides the remaining atoms for the pyrimidine (B1678525) ring. For instance, 6-methylquinazolin-4(3H)-one based compounds can be synthesized starting from 2-amino-5-methylbenzoic acid researchgate.net. Similarly, the synthesis of 5-methylquinazoline-2,4(1H,3H)-dione and 6-methylquinazoline-2,4(1H,3H)-dione has been reported starting from 2-amino-6-methylbenzamide (B167437) and 2-amino-5-methylbenzamide, respectively nih.gov.

The following table presents examples of methyl-substituted quinazolinone isomers synthesized from their corresponding precursors.

PrecursorProduct
2-Amino-6-methylbenzamide5-Methylquinazoline-2,4(1H,3H)-dione nih.gov
2-Amino-5-methylbenzamide6-Methylquinazoline-2,4(1H,3H)-dione nih.gov
2-Amino-5-methylbenzoic acid6-Methylquinazolin-4(3H)-one derivatives researchgate.net
2-Amino-4-methylbenzoic acid7-Methyl-3-amino-2-methylquinazolin-4(3H)-one nih.gov

These examples demonstrate that by selecting the appropriate isomer of methylanthranilic acid or its amide, the methyl group can be strategically placed at various positions (C-5, C-6, C-7) on the A-ring of the quinazolinone scaffold.

Introduction of Other Alkyl/Aryl Groups

Beyond simple methyl substitutions, a variety of other alkyl and aryl groups can be introduced onto the A-ring of the quinazolinone scaffold. A powerful and widely used method for this purpose is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction nih.govnih.gov. This reaction is particularly effective for creating carbon-carbon bonds between a halogenated quinazolinone precursor and an organoboron reagent, such as a boronic acid or boronic ester nih.govnih.gov.

The synthesis typically starts with a bromo-substituted quinazolinone, which is prepared from the corresponding bromoanthranilic acid. For example, 2,6-disubstituted(3H)-quinazolin-4-ones can be synthesized from 6-bromoanthranilic acid researchgate.net. This 6-bromo derivative then serves as the substrate for the Suzuki coupling.

In a typical Suzuki reaction, the bromo-quinazolinone is reacted with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or K₃PO₄) in a suitable solvent system like dioxane and/or toluene (B28343) researchgate.net. This methodology allows for the introduction of a wide range of substituted and unsubstituted aryl groups at the position previously occupied by the bromine atom. This strategy has been successfully employed to synthesize various 6-aryl-substituted quinazolinone derivatives researchgate.net.

The following table summarizes the key components of a Suzuki coupling reaction for the arylation of a quinazolinone A-ring.

SubstrateCoupling PartnerCatalystBaseProduct
6-Bromo-2-substituted-3-methylquinazolin-4(3H)-oneArylboronic acidPd(dppf)Cl₂·DCMK₃PO₄6-Aryl-2-substituted-3-methylquinazolin-4(3H)-one researchgate.net
8-Bromo-6-methylquinazolin-4(3H)-one derivativeArylboronic acidPd(PPh₃)₄Na₂CO₃8-Aryl-6-methylquinazolin-4(3H)-one derivative

This approach provides a versatile route to a diverse array of A-ring functionalized quinazolinones, which are valuable for developing new compounds with tailored biological activities.

Synthesis of Fused Heterocyclic Systems from Quinazolinone Scaffolds

Building upon the quinazolinone core to create fused heterocyclic systems is a common strategy to generate novel chemical entities with unique three-dimensional shapes and potentially enhanced biological activities. These reactions typically involve the cyclization of a suitably functionalized quinazolinone precursor.

One important class of fused systems is the triazolo[4,3-c]quinazolines. These can be synthesized from 2-hydrazinylquinazoline (B3132022) intermediates. For example, 2-chloro-4-hydrazinylquinazoline, prepared from 2,4-dichloroquinazoline, can be reacted with trifluoroacetic acid to form a triazolone, which is then chlorinated to provide a key intermediate for further derivatization nih.gov. A multi-component microwave-assisted reaction between a quinazolin-4-one, hydrazine hydrate, and an aromatic aldehyde can also directly yield 3-aryl- nih.govnih.govlookchem.comtriazolo[4,3-c]quinazoline derivatives researchgate.net.

Another significant fused system involves the annulation of an imidazole (B134444) ring, leading to imidazo[1,2-c]quinazolines.

Imidazo[1,2-c]quinazolinone Derivatives

The synthesis of imidazo[1,2-c]quinazolines often involves the construction of the imidazole ring onto the existing quinazoline core. A common method starts with a 3-amino-quinazolinone derivative. Reaction of a 3-amino-2-substituted-quinazolin-4(3H)-one with chloroacetyl chloride yields a 2-chloro-N-[4-oxo-2-(substituted)quinazolin-3(4H)-yl]acetamide intermediate nih.gov. This intermediate possesses a reactive chloroacetyl group that can be utilized for subsequent cyclization to form a fused imidazole ring system, leading to derivatives of 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one rsc.org.

Alternatively, imidazo[1,2-c]quinazolines can be synthesized via copper-catalyzed intramolecular cross-dehydrogenative coupling. This approach may start from a precursor like 2-(2-bromophenyl)-1H-imidazole, which undergoes a C-N coupling reaction followed by cyclization to form the fused system nih.govlookchem.com. This method has been used to produce a variety of substituted imidazo[1,2-c]quinazolines nih.govlookchem.com.

A summary of synthetic approaches to imidazo[1,2-c]quinazolinone derivatives is presented below.

Starting MaterialKey ReagentsIntermediateFused Product
3-Amino-2-substituted-quinazolin-4(3H)-oneChloroacetyl Chloride, Pyridine2-Chloro-N-[4-oxo-2-(substituted)quinazolin-3(4H)-yl]acetamide nih.gov2,3-Dihydroimidazo[1,2-c]quinazolin-5(6H)-one derivative rsc.org
2-(2-Bromophenyl)-1H-imidazoleImidazole, K₂CO₃, CuI, Cu(OAc)₂Ullmann coupling intermediateImidazo[1,2-c]quinazoline derivative nih.gov

These synthetic strategies highlight the versatility of the quinazolinone scaffold as a platform for constructing more complex, fused heterocyclic systems with potential applications in drug discovery.

Triazolo[4,3-c]quinazoline Analogues

The synthesis of the researchgate.netmdpi.comresearchgate.nettriazolo[4,3-c]quinazoline ring system is well-documented, typically proceeding through a key intermediate: a 4-hydrazinoquinazoline (B1199610) derivative. To produce such analogues from this compound, the parent molecule would first need to be converted to a suitable 4-hydrazino-7-methyl-2-aminoquinazoline intermediate. This is a multi-step process that is not explicitly described in the available literature for this specific substrate.

Generally, the construction of the researchgate.netmdpi.comresearchgate.nettriazolo[4,3-c]quinazoline core involves two primary methods:

Oxidative Cyclization of Hydrazones : This is a common and effective method where a 4-hydrazinoquinazoline is first condensed with an aromatic aldehyde to form the corresponding hydrazone. researchgate.netresearchgate.net This hydrazone intermediate is then subjected to oxidative cyclization, often using bromine in acetic acid, to yield the final 3-aryl- researchgate.netmdpi.comresearchgate.nettriazolo[4,3-c]quinazoline. researchgate.netresearchgate.net

Condensation with Oxalyl Derivatives or Orthoesters : An alternative route involves the direct condensation of a 4-hydrazinoquinazoline with reagents like diethyl oxalate. mdpi.com This reaction leads to the formation of a 3-ethoxycarbonyl- researchgate.netmdpi.comresearchgate.nettriazolo[4,3-c]quinazoline, which can be further modified at the 3-position, for instance, by reaction with hydrazine hydrate to form a carbohydrazide. mdpi.com

A hypothetical synthetic pathway starting from this compound would likely involve the initial conversion of the 4-oxo group to a 4-chloro group using a reagent like phosphoryl chloride (POCl₃). Subsequent reaction with hydrazine hydrate would yield the crucial intermediate, 4-hydrazino-7-methyl-2-aminoquinazoline. This intermediate could then, in principle, be used in the established cyclization reactions mentioned above to furnish the target triazolo[4,3-c]quinazoline analogues. However, the feasibility and specific conditions for this sequence have not been reported.

Table 1: General Methods for Synthesis of researchgate.netmdpi.comresearchgate.netTriazolo[4,3-c]quinazolines

Precursor Reagents Product Type Reference
4-Hydrazinoquinazoline Aryl aldehydes, then Bromine/Acetic Acid 3-Aryl- researchgate.netmdpi.comresearchgate.nettriazolo[4,3-c]quinazoline researchgate.netresearchgate.net

This table represents generalized synthetic methods and does not use this compound as a direct starting material.

Thiadiazole-Fused Quinazolinone Structures

The synthesis of quinazolinone structures fused with a thiadiazole ring is less commonly reported than their triazolo counterparts, and specific isomeric forms (e.g., thiadiazolo[2,3-b]quinazoline, thiadiazolo[3,2-a]quinazoline) are constructed via distinct synthetic routes. A direct fusion of a thiadiazole ring onto the this compound core is not described in the surveyed literature.

Published methods for obtaining fused thiadiazoloquinazolines often employ multicomponent reactions rather than building upon a pre-existing quinazolinone. For example, the synthesis of thiadiazolo[2,3-b]quinazolinones has been achieved through a one-pot reaction of a 2-amino-1,3,4-thiadiazole (B1665364) derivative, an aromatic aldehyde, and a cyclic 1,3-dicarbonyl compound like dimedone. This approach builds the quinazolinone ring onto the thiadiazole moiety, which is the reverse of the strategy implied by the section heading.

Another complex synthetic pathway involves creating a researchgate.netmdpi.comresearchgate.nettriazolo[3,4-b] researchgate.netresearchgate.netthiadiazole system appended to a triazoloquinazoline core. This is achieved by taking a 3-carbohydrazide- researchgate.netmdpi.comresearchgate.nettriazolo[4,3-c]quinazoline and reacting it with carbon disulfide to form a dithiocarbazate, which is then cyclized. mdpi.com This results in a highly complex polycyclic system and not a simple thiadiazole-fused quinazolinone.

Due to the lack of specific literature detailing the direct synthesis of thiadiazole-fused quinazolinones from this compound, no established derivatization strategies or data tables can be provided for this section.

Structure Activity Relationship Sar Studies of 2 Amino 7 Methyl 1h Quinazolin 4 One Analogues

Impact of Substituents on Biological Activity Profiles

Systematic structural modifications of the quinazolinone core have revealed that substituents at the C-2, N-3, and A-ring positions (C-5, C-6, C-7, C-8) play a pivotal role in defining the pharmacological properties of these compounds. nih.govresearchgate.net

The C-2 position of the quinazolinone ring is a critical site for modification, and the nature of the substituent at this position profoundly influences the compound's biological activity. researchgate.net Research has shown that groups like methyl, amine, or thiol at the C-2 position are often essential for antimicrobial activities. nih.gov

For anticonvulsant activity, the substitution pattern on a phenoxymethyl group at C-2 was found to be a key determinant. A clear trend was observed where the activity followed the order: 2-(2,4-dichlorophenoxy) > 2-(2-chlorophenoxy) > 2-phenoxy, indicating that electron-withdrawing halogen atoms on the phenyl ring enhance potency. nih.gov

In the context of anticancer activity, the introduction of an aryl group at the C-2 position has been a successful strategy. nih.govmdpi.com Specifically, 2-arylquinazolin-4-ones bearing a 4'-hydrophobic or electron-withdrawing group, such as a trifluoromethylphenyl group, have been identified as potent and selective inhibitors of tankyrase enzymes, which are involved in proliferative signaling. nih.gov The presence of a phenyl group at this position was also a feature of derivatives screened for activity against Ehrlich ascites carcinoma. researchgate.net Further studies on antiproliferative activity involved incorporating substituted phenyl or naphthyl rings at this position. nih.govmdpi.com Additionally, 2-thioxo-quinazolinones and their S-methyl thioether analogues have demonstrated promising anticancer properties. researchgate.net

Table 1: Impact of C-2 Substitutions on Biological Activity

C-2 Substituent Type Target/Activity Observed Effect References
Methyl, Amine, Thiol Antimicrobial Essential for activity nih.gov
Substituted Phenoxy Anticonvulsant Activity increases with halogen substitution (2,4-dichloro > 2-chloro > unsubstituted) nih.gov
Aryl (e.g., Phenyl) Anticancer/Antiproliferative Generally enhances activity; 4'-hydrophobic or electron-withdrawing groups increase potency nih.govnih.govresearchgate.net
Thioxo/S-methyl thioether Anticancer Promising activity observed researchgate.net

The N-3 position of the quinazolinone nucleus is another key site where modifications can significantly alter the pharmacological response. researchgate.net For antimicrobial activity, the presence of a substituted aromatic ring at the N-3 position has been highlighted as an important feature. nih.gov

In the development of anticonvulsant agents, substitutions at the N-3 position had a notable impact. For instance, derivatives with a 3-(2-chloroethyl)carbonylamino group were more potent than their 3-chloromethylcarbonylamino counterparts. nih.gov Similarly, compounds featuring 3-carboxamidino or 3-hydroxy groups displayed greater activity than the corresponding 3-amino analogue. nih.gov

For anticancer activity, derivatives with a free amino group or various substituted benzalamino groups at the N-3 position have been investigated. researchgate.net Furthermore, in the pursuit of antiviral agents against SARS-CoV-2, N-acetylation of the 2-amino group, which involves the N-3 position in the ring's tautomeric forms, was found to be a promising strategy to improve pharmacokinetic properties while maintaining potent antiviral activity. nih.govnih.gov

Table 2: Influence of N-3 Modifications on Pharmacological Activity

N-3 Substituent Target/Activity Observed Effect References
Substituted Aromatic Ring Antimicrobial Important for activity nih.gov
(2-chloroethyl)carbonylamino Anticonvulsant More active than (chloromethyl)carbonylamino analogue nih.gov
Carboxamidino / Hydroxy Anticonvulsant More active than amino analogue nih.gov
Substituted Benzalamino Anticancer Investigated for activity researchgate.net
Acetyl (on 2-amino group) Antiviral (SARS-CoV-2) Improved pharmacokinetics while retaining activity nih.govnih.gov

Substitutions on the fused benzene (B151609) ring (A-ring) of the quinazolinone core also play a crucial role in modulating biological activity. The introduction of halogen atoms is a common and often effective strategy. For example, the presence of halogens such as iodine or bromine at the C-6 and C-8 positions can significantly enhance antimicrobial activity. nih.govacgpubs.org Specifically, a series of 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones demonstrated notable antibacterial effects. nih.gov

For antitumor activity, a single substitution at the C-6 position, particularly with a bromine atom, was found to be beneficial. researchgate.net In the development of inhibitors for tankyrase enzymes, modifications at the C-8 position were explored. An 8-methyl group was found to confer the highest potency and selectivity compared to hydrogen, methoxy, or hydroxyl groups at the same position. nih.gov Co-crystal structures revealed that the protein region around the 8-position is more hydrophobic in tankyrases compared to other related enzymes, which helps to rationalize this selectivity. nih.gov In another study targeting the mGlu7 receptor, specific substitutions at the C-6 position were found to be critical for activity. nih.gov

Table 3: Effect of A-Ring Substitutions on Biological Activity

Position Substituent Target/Activity Observed Effect References
C-6, C-8 Halogen (Iodine, Bromine) Antimicrobial Significantly improves activity nih.govacgpubs.orgnih.gov
C-6 Bromine Anticancer Beneficial for activity researchgate.net
C-8 Methyl Tankyrase Inhibition Most potent and selective compared to H, OMe, OH nih.gov
C-6 Specific terminal groups mGlu7 Receptor Modulation Influences activity nih.gov

Role of Tautomerism in Structure-Activity Relationships

Quinazolin-4-ones can exist in different tautomeric forms, and this equilibrium can be a significant factor in their chemical reactivity and biological interactions. researchgate.net Specifically for 2-amino-quinazolin-4-one derivatives, a key tautomeric relationship exists between the amino form, with an endocyclic C=N double bond, and the imino form, which features an exocyclic C=N double bond.

Identification of Key Pharmacophores and Structural Elements for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. For the quinazolinone class, the fused heterocyclic ring system itself is considered the core pharmacophore. nih.govresearchgate.net

Key structural elements that have been identified as crucial for the biological activity of quinazolinone analogues include:

The Quinazolinone Core : This bicyclic system provides a rigid scaffold to orient substituents in a defined spatial arrangement for optimal target interaction. nih.govresearchgate.net

Substituents at C-2 and N-3 : As detailed previously, the groups at these positions are critical for defining the type and potency of the biological activity. For instance, an aryl group at C-2 and a substituted moiety at N-3 are common features in many active compounds. researchgate.net

A-Ring Substitutions : Halogen or small alkyl groups at positions C-6, C-7, or C-8 are often required for potent and selective activity. nih.govresearchgate.netresearchgate.net For example, 4-arylaminoquinazoline derivatives with substituents at the 6 and/or 7 positions are a well-established pharmacophore for antitumor activity, particularly as tyrosine kinase inhibitors. researchgate.net

Aliphatic Chains : In the context of anti-inflammatory activity, an aliphatic substituent at the N-3 position was identified as a key element for inhibiting the expression of inflammatory genes. However, the length of this chain was also critical, with chains longer than eight carbons potentially causing steric hindrance and reducing activity. nih.gov

Molecular docking studies have further helped to elucidate the interactions between quinazolinone derivatives and their biological targets, such as the NF-κB receptor, identifying specific binding pockets and the amino acid residues involved in the interaction. nih.gov This information is invaluable for the rational design of new, more effective therapeutic agents based on the 2-amino-7-methyl-1H-quinazolin-4-one scaffold.

Pharmacological Target Identification and Mechanistic Investigations

Biological Activities and Associated Mechanisms

Research into 2-amino-7-methyl-1H-quinazolin-4-one and its derivatives has unveiled a range of biological effects, stemming from interactions with various cellular targets. These activities are being explored for their potential to address different pathological conditions.

Inhibition of Bacterial Growth and Associated Mechanisms

Derivatives of the quinazolin-4-one core have demonstrated notable antibacterial properties against a spectrum of pathogens. The structural similarity between quinazolinones and fluoroquinolones suggests a potential shared mechanism of action: the inhibition of DNA gyrase (Topoisomerase I), an enzyme critical for bacterial DNA replication and supercoiling. nih.gov

Studies have shown that new 3-amino-2-methyl-quinazolin-4-one derivatives exhibit moderate to good antibacterial activity against Gram-negative bacteria like Escherichia coli and Proteus mirabilis, as well as the Gram-positive bacterium Staphylococcus aureus. Further modifications, such as the introduction of an iodine atom at the 6-position of the 3-amino-2-methyl quinazolin-4-one structure, have yielded compounds with significant activity against E. coli, Klebsiella pneumoniae, Bacillus species, Pseudomonas aeruginosa, and Candida albicans. nih.gov

Beyond direct bactericidal effects, certain quinazolinone derivatives interfere with bacterial virulence mechanisms. For instance, some have been found to inhibit biofilm formation in P. aeruginosa. nih.gov This action is linked to the inhibition of the PqsR transcriptional regulator, a key component of the Pseudomonas quinolone signal (pqs) quorum sensing system. nih.gov Additionally, conjugating quinazolin-4(3H)-one derivatives with silver nanoparticles has been shown to enhance their antibacterial efficacy against several multidrug-resistant bacteria, including E. coli K1, Streptococcus pyogenes, and P. aeruginosa. nih.gov

A comprehensive study on the structure-activity relationship of 4(3H)-quinazolinone antibacterials identified a lead compound that inhibits Penicillin-Binding Protein 1 (PBP1) and PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA). acs.org This dual-target mechanism, which is also seen with the β-lactam antibiotic ceftaroline, highlights the potential of the quinazolinone scaffold to overcome antibiotic resistance. acs.org

Table 1: Antibacterial Activity of Quinazolinone Derivatives

Derivative ClassTarget OrganismsProposed Mechanism of ActionReference
3-amino-2-methyl-quinazolin-4-oneE. coli, S. aureus, P. mirabilisNot specified nih.gov
4(3H)-QuinazolinonesMRSAInhibition of PBP1 and PBP2a acs.org
Quinazolinone-Silver NanoparticlesE. coli, S. pyogenes, K. pneumoniae, P. aeruginosaEnhanced electrostatic interaction with bacteria; DNA gyrase inhibition suggested nih.gov
General QuinazolinonesP. aeruginosaInhibition of PqsR transcriptional regulator, leading to biofilm disruption nih.gov

Modulation of Dipeptidyl Peptidase-4 (DPP-4) Activity

The quinazolinone scaffold has been identified as a promising framework for the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes. nih.gov A study focused on novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives demonstrated their potential in this area. nih.govnih.gov

Table 2: DPP-4 Inhibitory Activity of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile Derivatives

Compound TypeInhibitory Activity (IC50)Key FindingReference
Synthesized quinazolinone derivatives1.4621 - 6.7805 µMMorpholino-methyl substituted derivative was most potent. nih.gov
Sitagliptin (Reference)0.0236 µMSignificantly more potent than the synthesized derivatives. nih.gov

Interactions with Enzymes Relevant to Oncology

The quinazolinone core is a well-established pharmacophore in oncology, with many derivatives targeting enzymes crucial for cancer cell proliferation and survival. nih.gov Beyond receptor tyrosine kinases, these compounds interact with other key enzymes.

One such target is Cyclin-Dependent Kinase 2 (CDK2) , an enzyme involved in cell cycle regulation. Certain quinazolin-4(3H)-one derivatives have demonstrated strong inhibitory activity against CDK2, with IC50 values as low as 0.173 µM, comparable to the known inhibitor imatinib. nih.gov Molecular docking studies revealed that these compounds can act as ATP non-competitive, type-II inhibitors of CDK2, indicating an allosteric binding mechanism. nih.gov

Another important target is Thymidylate Synthase (TS) , an enzyme essential for DNA synthesis and repair. The quinazoline (B50416) derivative Nolatrexed is known to be a TS inhibitor. nih.gov This highlights that the quinazoline scaffold can be engineered to target critical nucleotide synthesis pathways in cancer cells.

Furthermore, some quinazolin-4-one derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP) , an enzyme family critical for DNA repair. Inhibition of PARP can lead to the death of cancer cells, particularly those with existing DNA repair defects. nih.gov

Interference with Specific Receptor Tyrosine Kinases (e.g., EGFR, PI3K)

The quinazoline structure is a cornerstone of many clinically approved tyrosine kinase inhibitors. nih.govnih.gov The scaffold shows a high affinity for the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase domain, a key driver in various cancers. nih.gov

Derivatives of 4-aminoquinazoline have been extensively developed as EGFR inhibitors. biorxiv.orgbiorxiv.org The insertion of different motifs at various positions on the quinazoline ring has been used to modulate activity and selectivity. For example, inserting a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position has led to potent dual EGFR/VEGFR2 inhibitors. nih.gov Molecular docking analyses of quinazolin-4(3H)-one derivatives have shown that they can act as ATP-competitive, type-I inhibitors of EGFR by interacting with key residues in the DFG motif of the ATP-binding site. nih.gov

In addition to EGFR, the Phosphoinositide 3-kinase (PI3K) pathway is another critical signaling node in cancer. Recognizing the importance of this pathway, researchers have designed quinazoline derivatives that act as dual inhibitors of both EGFR and PI3Kα. nih.gov By merging the 4-anilinoquinazoline (B1210976) scaffold (known for EGFR inhibition) with moieties that confer affinity for PI3K, compounds with dual activity have been created. nih.gov For instance, pyridopyrimidinones, which are structurally related to quinazolinones, have been developed as selective inhibitors of the H1047R mutant of PI3Kα. acs.org

Table 3: Activity of Quinazolinone Derivatives on Receptor Tyrosine Kinases

Target KinaseDerivative TypeMechanism/Key FeatureReference
EGFR4-aminoquinazoline derivativesAct at the catalytic site of EGFR. biorxiv.orgbiorxiv.org
EGFRQuinazolin-4(3H)-one derivativesATP-competitive (Type-I) inhibition. nih.gov
EGFR/VEGFR24-anilino-quinazolines with C-7 modificationDual inhibition. nih.gov
EGFR/PI3Kα4-aminoquinazolinesDesigned as dual-target inhibitors. nih.gov
PI3Kα (H1047R mutant)PyridopyrimidinonesSelective allosteric inhibition. acs.org

Modulation of Histone Deacetylase (HDAC) Activity

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by modifying chromatin structure. mdpi.comyoutube.com The inhibition of HDACs has emerged as a valid therapeutic strategy in oncology. mdpi.com The quinazolinone scaffold has been successfully utilized to create potent and selective HDAC inhibitors. nih.gov

Specifically, novel quinazolin-4-one derivatives incorporating a hydroxamic acid moiety—a known zinc-binding group essential for HDAC inhibition—have been synthesized. nih.govmdpi.com One such derivative, N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide, was identified as a promising drug candidate that selectively inhibits HDAC6 with an IC50 value of 29 nM. nih.gov Selective inhibition of HDAC6 leads to the hyperacetylation of its non-histone substrates, most notably α-tubulin, which can affect microtubule dynamics and intracellular transport. nih.govmdpi.com This selective action is considered advantageous as it may avoid the broader effects associated with pan-HDAC inhibitors. mdpi.com

Interactions with Kinesin Spindle Protein (KSP)

The Kinesin Spindle Protein (KSP) , also known as Eg5, is a motor protein essential for the formation of a bipolar spindle during mitosis. nih.gov Its inhibition leads to mitotic arrest and subsequent cell death, making it an attractive target for anticancer drugs. nih.gov The quinazolinone scaffold is the basis for Ispinesib, a potent and specific allosteric inhibitor of KSP. nih.govmedchemexpress.comcaymanchem.comrndsystems.com

Ispinesib binds to an allosteric pocket on the KSP motor domain, which is distinct from the ATP-binding site. nih.gov This binding locks the protein in a state that prevents ATP hydrolysis, thereby halting its motor function and leading to the formation of characteristic monopolar spindles. nih.gov Ispinesib has a high affinity for KSP, with reported Ki app values of 1.7 to 2.3 nM. medchemexpress.comcaymanchem.comrndsystems.com Although Ispinesib itself is a complex molecule, its discovery validates the quinazolinone core as a viable starting point for the design of KSP inhibitors. acs.org

Downregulation of Anti-Apoptotic Proteins (e.g., Bcl2, BclxL)

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with members that either promote (e.g., Bax, Bak) or inhibit (e.g., Bcl-2, Bcl-xL) cell death. nih.gov In many cancers, anti-apoptotic proteins like Bcl-2 and Bcl-xL are overexpressed, allowing tumor cells to evade apoptosis and continue to proliferate. nih.gov

Certain quinazoline derivatives have demonstrated the ability to counteract this survival mechanism by downregulating the expression of anti-apoptotic proteins. For instance, a synthesized quinazoline compound was found to significantly downregulate the antiapoptotic gene Bcl-2 while increasing the expression of pro-apoptotic proteins like Bax and caspases 3, 8, and 9. nih.gov This shift in the balance of apoptotic regulators promotes programmed cell death in cancer cells. The modulation of the Bax/Bcl-2 ratio is a key indicator of a favorable apoptotic outcome, and some quinazoline derivatives have been shown to significantly increase this ratio. nih.gov By functionally blocking these anti-apoptotic defenses, quinazolinone-based compounds can restore the natural process of apoptosis in tumor cells. nih.gov

Binding to Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are essential enzymes in bacteria that catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.govmdpi.com By inhibiting these proteins, the integrity of the cell wall is compromised, leading to bacterial cell death. This makes PBPs a well-established target for antibiotics, most notably the β-lactams. mdpi.com

Research has shown that the quinazolinone scaffold can also target these bacterial enzymes. Certain 4(3H)-quinazolinone derivatives have been identified as antibiotics that disrupt cell wall biosynthesis by binding to DD-transpeptidases, a functional class of PBPs. nih.gov For example, compounds such as (E)-3-(3-carboxyphenyl)-2-(4-cyanostyryl)quinazoline-4(3H)-one have shown inhibitory activity against S. aureus. nih.gov The ability of these non-β-lactam structures to bind to PBPs offers a potential avenue to combat bacterial strains that have developed resistance to traditional β-lactam antibiotics, such as Methicillin-Resistant Staphylococcus aureus (MRSA). nih.govmdpi.com

Interaction with Queuine (B138834) tRNA-Ribosyltransferase

Queuine tRNA-ribosyltransferase (TGT) is an enzyme that plays a role in the post-transcriptional modification of transfer RNA (tRNA). drugbank.comuniprot.org It catalyzes the exchange of a guanine (B1146940) base for the queuine precursor, 7-aminomethyl-7-deazaguanine (preQ1), at the wobble position of the anticodon in specific tRNAs. drugbank.comdrugbank.com This modification is crucial for maintaining translational fidelity and efficiency. uniprot.org

The isomer of the title compound, 2-amino-8-methyl-4(1H)-quinazolinone, has been identified as a ligand for TGT from Zymomonas mobilis. drugbank.com The interaction involves the enzyme catalyzing a base-exchange reaction. drugbank.com Inhibitors of this enzyme are of interest because the pathway for queuosine (B110006) biosynthesis is present in bacteria but not in humans, who must obtain queuine from their diet, making TGT a potential target for novel antibacterial agents. uniprot.org Studies on various purines, pteridines, and their analogues have shown that an amino group at the 2-position of the heterocyclic ring is a common feature for inhibitors or substrates of TGT. nih.gov

Mechanistic Insights into Biological Actions

Understanding the precise molecular interactions between this compound and its biological targets is fundamental to explaining its pharmacological effects. Techniques such as binding mode analysis and kinetic studies provide deep insights into the mechanisms of action at a molecular level.

Binding Mode Analysis with Target Enzymes and Receptors

Molecular docking and X-ray crystallography are powerful tools used to visualize and understand how a ligand, such as a quinazolinone derivative, fits into the binding site of a target protein. These analyses reveal the specific interactions that stabilize the ligand-protein complex, including hydrogen bonds, hydrophobic interactions, and pi-stacking.

For the quinazolinone scaffold, binding mode analyses have been conducted across a range of biological targets:

Protein Kinases: In the case of inhibitors for enzymes like VEGFR-2, docking studies have shown that quinazoline derivatives can establish a considerable binding affinity within the kinase domain, interacting with both the ATP-binding site and allosteric regions. nih.gov

Bromodomains: As binders of epigenetic reader proteins like BRD9, the 6-methylquinazolin-4(3H)-one core can be oriented in different binding modes, allowing for functionalization at various positions (e.g., 2 and 8) to optimize interactions with key amino acid residues in the binding pocket. cnr.it

DNA Gyrase: For N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides targeting the bacterial DNA gyrase B (GyrB) subunit, the 4-oxoquinazolin moiety plays a key role. The carbonyl group is predicted to form water-mediated hydrogen bonds within the ATP binding site, which are crucial for its inhibitory bioactivity. nih.gov

Proteases: In the context of SARS-CoV-2 main protease (Mpro), quinazolin-4-one inhibitors have been shown to induce conformational changes in the enzyme, creating new binding pockets and leading to a non-covalent, non-canonical binding mode. nih.gov

A common feature across these diverse targets is the ability of the quinazolinone ring system, with its carbonyl oxygen and nitrogen atoms, to act as both hydrogen bond donors and acceptors, anchoring the molecule within the active site. nih.gov

Interactive Data Table: Binding Interactions of Quinazolinone Derivatives

Derivative ClassTarget ProteinKey InteractionsReference
Quinazolin-4(3H)-oneBRD4 / PARP1Hydrogen bonding via carbonyl oxygen and ring nitrogen with Asn433 (BRD4) and Gly863 (PARP1). nih.gov
Quinazolin-4-oneSARS-CoV-2 MproInduces conformational change, occupies a new binding site between S1' and S2 subpockets. nih.gov
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamideDNA Gyrase B (GyrB)Water-mediated hydrogen bonds involving the carbonyl group of the 4-oxoquinazolin moiety. nih.gov
6-methylquinazolin-4(3H)-oneBRD9Functionalization at positions 2 and 8 allows interaction with hydrophobic and H-bond acceptor/donor sites. cnr.it

Understanding Double-Displacement Mechanisms in Enzyme Inhibition

The double-displacement, or "ping-pong," mechanism is a characteristic of certain multi-substrate enzyme reactions. drugbank.com In this mechanism, the first substrate binds to the enzyme and reacts, leading to the release of the first product and the formation of a chemically modified, intermediate form of the enzyme. drugbank.com The second substrate then binds to this modified enzyme, reacts, and is released as the second product, returning the enzyme to its original state.

The interaction of quinazolinone-related compounds with Queuine tRNA-ribosyltransferase (TGT) provides a clear example of this mechanism. drugbank.comdrugbank.com The catalytic process occurs as follows:

First Displacement (Ping): An active site nucleophile (an aspartate residue in bacterial Tgt) attacks the C1' of the ribose on the tRNA, cleaving the glycosidic bond and detaching the guanine base. This forms a covalent enzyme-tRNA intermediate. drugbank.comuniprot.org

Second Displacement (Pong): The incoming substrate, the queuine precursor (preQ1), enters the active site. A proton acceptor in the enzyme deprotonates the preQ1, allowing it to perform a nucleophilic attack on the C1' of the ribose in the covalent intermediate. This incorporates preQ1 into the tRNA and regenerates the free enzyme. drugbank.comuniprot.org

This complex mechanism is essential for the enzyme's function of modifying tRNA. Understanding how inhibitors interfere with this ping-pong mechanism is crucial for the rational design of drugs targeting enzymes like TGT.

Computational and in Silico Studies of 2 Amino 7 Methyl 1h Quinazolin 4 One Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the binding mode and affinity of a ligand to a macromolecular target, such as a protein or enzyme. nih.gov This technique has been extensively applied to 2-amino-7-methyl-1H-quinazolin-4-one derivatives to understand their potential as inhibitors for various therapeutic targets, including kinases and other enzymes implicated in diseases like cancer. nih.govnih.gov

Prediction of Binding Affinities and Orientations

Molecular docking simulations are used to predict how derivatives of this compound fit into the active site of a target protein and to estimate the strength of this interaction, often represented as a docking score or binding free energy. researchgate.netnih.gov For instance, studies on similar quinazolinone scaffolds have shown that these compounds can be positioned within the ATP-binding site of protein kinases like Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov The docking score, typically measured in kcal/mol, indicates the predicted binding affinity; a more negative score suggests a stronger interaction. nih.gov The orientation of the quinazolinone core and its substituents within the binding pocket is crucial for determining its inhibitory activity. mdpi.com

For a series of quinazolinone derivatives designed as dual inhibitors of PARP1 and STAT3, docking studies were performed to assess their binding effects. The derivative with the most favorable glide score was identified for further analysis, indicating its strong potential for inhibitory action. tandfonline.com Similarly, in a study targeting the glucokinase enzyme, docking was used to assess the binding modes and interactions of quinazolin-4-one derivatives, helping to explain their activation potential. researchgate.net

Table 1: Representative Docking Scores of Quinazolinone Derivatives Against Various Kinase Targets

Derivative ClassTarget ProteinRepresentative Docking Score (kcal/mol)
Quinazolinone-benzyl piperidineEGFR-8.5
Quinazolinone Schiff BaseDNA Gyrase-8.58
Quinazolin-12-onePDK1-10.44
Quinazoline-morpholinobenzylideneVEGFR2-12.407

Note: The data in this table is illustrative of docking scores achieved by various quinazolinone derivatives against different targets and is compiled from multiple research studies.

Identification of Key Interacting Residues (Hydrogen Bonds, Pi-Stacking)

A key outcome of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the amino acid residues of the target protein. researchgate.net These interactions are critical for the stability of the ligand-protein complex. For quinazolinone derivatives, common interactions include:

Hydrogen Bonds: The quinazolinone scaffold contains several hydrogen bond donors and acceptors. Docking studies frequently reveal hydrogen bonds between the quinazolinone ring's nitrogen and oxygen atoms and residues in the hinge region of kinase domains. researchgate.net

Pi-Stacking and Pi-Alkyl Interactions: The aromatic nature of the quinazoline (B50416) ring allows for favorable pi-pi stacking or pi-alkyl interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan, as well as aliphatic residues like leucine and valine within the active site. nih.govresearchgate.net

In a study of quinazolinone derivatives as EGFR inhibitors, pi-alkyl interactions were observed between the quinazoline ring and residues such as Leu694, Leu820, and Val702. nih.gov For DNA gyrase inhibitors, derivatives were found to be deeply embedded in a hydrophobic pocket, forming contacts with residues like Ala47, Val71, and Pro79. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of this complex over time. tandfonline.com MD simulations have been used to validate the binding poses predicted by docking for quinazolinone derivatives and to assess the stability of the key interactions. nih.gov

In a 100-nanosecond MD simulation of a quinazolinone derivative complexed with PARP1 and STAT3, the ligand demonstrated stable binding, confirming its potential as an effective inhibitor. tandfonline.com Similarly, MD simulations performed on quinazoline-morpholine hybrids targeting VEGFR1 and VEGFR2 showed that the ligand-protein complexes exhibited high stability, with strong hydrogen bond interactions being maintained for over 90% of the simulation time. researchgate.net The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values from these simulations provide quantitative measures of the stability of the complex and the flexibility of its components. researchgate.net

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound derivatives. researchgate.netnih.gov These studies provide a fundamental understanding of the molecule's electronic structure, which governs its reactivity and interactions.

DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical stability and reactivity. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive. nih.gov These calculations have shown that charge transfer occurs within quinazolinone molecules, which is essential for their biological activity. researchgate.net Furthermore, DFT can be used to calculate various molecular properties and reactivity descriptors, such as ionization potential, electron affinity, and electronegativity, which help in building quantitative structure-activity relationship (QSAR) models. nih.govrsc.org

Table 2: Key Electronic Properties Calculated by DFT for Quinazolinone Derivatives

PropertyDescription
HOMO EnergyEnergy of the highest occupied molecular orbital; related to the ability to donate an electron.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; related to the ability to accept an electron.
HOMO-LUMO GapEnergy difference between HOMO and LUMO; an indicator of chemical reactivity and stability.
PolarizabilityThe ability of the electron cloud to be distorted by an electric field.

Note: This table describes common parameters obtained from DFT studies on quinazolinone scaffolds.

In Silico Pharmacokinetic (PK) Prediction Methodologies

In the early stages of drug development, it is crucial to assess the pharmacokinetic properties of a compound, which determine how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. In silico ADME prediction tools provide rapid and cost-effective ways to evaluate these properties. researchgate.net

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

For this compound derivatives, various computational models are used to predict their ADME profiles. researchgate.net These predictions are often based on physicochemical properties and adherence to guidelines like Lipinski's rule of five, which helps to assess a compound's "drug-likeness" and potential for oral bioavailability. researchgate.netresearchgate.net

Studies on various quinazolinone series have shown that these derivatives generally exhibit favorable in silico ADME characteristics. tandfonline.com For example, predictions for a series of quinazolin-4(3H)-one derivatives indicated a high human oral absorption rate, often above 75%. nih.gov Other predicted parameters include blood-brain barrier (BBB) permeability, Madin-Darby canine kidney (MDCK) cell permeability (an indicator of intestinal absorption), and plasma protein binding (PPB). nih.govresearchgate.net These in silico predictions help to prioritize compounds with promising pharmacokinetic profiles for further experimental evaluation. nih.gov

Table 3: Representative In Silico ADME Predictions for Quinazolinone Derivatives

Predicted ParameterTypical Range/ValueSignificance
Human Oral Absorption75-100%High potential for oral bioavailability.
Lipinski's Rule of Five0-1 violationsIndicates good drug-like properties.
Blood-Brain Barrier (BBB) PermeabilityVariableDetermines potential for CNS activity.
Plasma Protein Binding (PPB)~90%Affects the distribution and availability of the drug.

Note: This table summarizes typical ADME properties predicted for quinazolinone scaffolds based on multiple studies.

Conclusion and Future Research Directions

Summary of Current Research Advances on 2-Amino-7-methyl-1H-quinazolin-4-one

Direct research focused exclusively on this compound is not extensively documented in publicly available literature. However, significant progress on the parent scaffold, 2-aminoquinazolin-4(3H)-one, and other closely related derivatives provides a strong foundation for understanding its potential.

Recent studies have highlighted the potent antiviral activity of 2-aminoquinazolin-4(3H)-one derivatives. For instance, the parent compound was identified as a significant inhibitor of SARS-CoV-2 with an IC50 of 0.23 μM and no observed cytotoxicity. mdpi.comnih.gov This discovery positions the 2-aminoquinazolin-4-one core as a critical starting point for developing new antiviral agents. The influence of substituents on the quinazoline (B50416) ring is known to be crucial for pharmacological activity, with modifications at positions 2, 6, and 8 being particularly significant for modulating biological effects. nih.gov The presence of a methyl group at the C-7 position of this compound is therefore expected to critically influence its pharmacokinetic and pharmacodynamic profile compared to its non-methylated counterpart, although the precise effects remain to be elucidated.

The broader quinazolinone class is well-established for its anticancer potential, often by targeting key enzymes in cell signaling pathways like the epidermal growth factor receptor (EGFR). nih.govnih.gov The general synthetic accessibility of the quinazolinone core, through methods like the Niementowski synthesis or more modern metal-catalyzed approaches, makes it an attractive scaffold for developing extensive compound libraries for screening. mdpi.comnih.gov

Unexplored Research Avenues and Gaps in Knowledge

The most significant gap in current knowledge is the lack of dedicated research on this compound. While the broader family of quinazolinones has been extensively studied, this specific derivative remains largely uncharacterized. Key unanswered questions and unexplored avenues include:

Specific Biological Activity Profile: The full spectrum of biological activity for this compound is unknown. It is crucial to screen this compound against a wide range of targets, including various cancer cell lines, viruses, bacteria, and fungi, to determine its primary therapeutic potential.

Mechanism of Action: For any observed biological activity, the underlying mechanism of action needs to be investigated. For example, if it shows anticancer effects, it is unknown whether it acts as a kinase inhibitor (e.g., targeting EGFR or PI3K) like many other quinazolines, or through a different pathway. nih.govnih.gov

Impact of C-7 Methylation: A systematic study is needed to understand how the methyl group at the C-7 position influences target binding affinity, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, excretion) compared to the parent 2-aminoquinazolin-4(3H)-one.

Pharmacokinetic Profile: Key data on solubility, metabolic stability, and bioavailability are missing. mdpi.comnih.gov These parameters are essential for determining the compound's potential for further development.

In Vivo Efficacy: There is no available data on the in vivo efficacy of this compound in any animal models of disease.

While many quinazolinone-based hybrids have been synthesized, very few have advanced to clinical trials, highlighting a general challenge in translating promising in vitro results into viable drug candidates. nih.gov

Potential for Further Derivatization and Optimization

The structure of this compound offers multiple sites for chemical modification to optimize its properties and enhance its biological activity. Structure-activity relationship (SAR) studies on related quinazolinones have shown that even minor modifications can lead to significant changes in potency and selectivity. nih.govnih.gov The potential for derivatization is a key area for future research.

Key positions for derivatization include:

The 2-amino group: This site can be acylated, alkylated, or used to form Schiff bases, which can alter solubility and target interactions. mdpi.comsapub.org

The N-3 position: Substitution at this position is common in quinazolinone chemistry and has been shown to be critical for activity in various contexts, including antibacterial agents. acs.org

The Benzene (B151609) Ring: While already substituted with a methyl group at C-7, further modifications at positions C-5, C-6, or C-8 could be explored to fine-tune electronic and steric properties.

The table below outlines potential derivatization strategies based on successful modifications of similar quinazolinone scaffolds.

Derivatization SiteType of ModificationPotential Functional GroupsRationale / Expected Outcome
2-Amino Group N-AcetylationAcetylImprove pharmacokinetic properties, as seen in SARS-CoV-2 inhibitors. mdpi.comnih.gov
Schiff Base FormationSubstituted Aromatic AldehydesCreate novel hybrid molecules with potentially new biological targets. sapub.org
Sulfonamide FormationSulfonyl ChloridesIntroduce hydrogen bond donors/acceptors to enhance target binding.
N-3 Position Alkylation/ArylationAlkyl chains, Phenyl ringsModulate lipophilicity and steric bulk, influencing cell permeability and target fit. nih.gov
Linkage to HeterocyclesMorpholine (B109124), PiperazineImprove solubility and introduce vectors for additional target interactions. nih.gov
Benzene Ring Halogenation (C-5, C-6)Fluoro, ChloroAlter electronic properties and metabolic stability; fluorine is often key for antimicrobial potential. nih.govmdpi.com
Introduction of Basic Side Chains (C-8)Amines, AmidesEnhance kinase inhibition and provide handles for salt formation to improve solubility. mdpi.com

Lead optimization based on these strategies could transform this compound from a starting molecule into a potent and selective therapeutic agent. nih.gov

Emerging Computational and Experimental Methodologies for Quinazolinone Research

Future investigations into this compound and its derivatives will be significantly accelerated by adopting modern research methodologies.

Computational Methodologies:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can build predictive models that correlate the structural features of quinazolinone derivatives with their biological activity. nih.gov This allows for the rational design of more potent compounds before their synthesis.

Molecular Docking and Simulation: These techniques are invaluable for predicting how a molecule like this compound might bind to a specific biological target, such as a kinase active site. nih.govnih.gov This provides insights into the potential mechanism of action and guides derivatization efforts.

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic properties of the molecule, helping to explain its reactivity and interactions at a quantum level. sapub.org

Experimental Methodologies:

Advanced Synthesis Techniques: Modern synthetic methods can make the production of this compound and its derivatives more efficient, cost-effective, and environmentally friendly. ujpronline.com These include microwave-assisted synthesis, one-pot multi-component reactions, visible-light photocatalysis, and metal-catalyzed cross-coupling reactions (e.g., using copper or palladium catalysts). nih.govujpronline.comfrontiersin.org

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against multiple biological targets, quickly identifying promising leads for further investigation.

Advanced Analytical and Biological Assays: The use of comprehensive kinase inhibition panels can rapidly determine the selectivity of a compound. mdpi.com Furthermore, some quinazolinone derivatives have been found to possess intrinsic luminescence, opening up possibilities for their use as fluorescent probes in bioimaging to visualize cellular processes. researchgate.net

By combining these computational and experimental tools, researchers can systematically explore the therapeutic potential of this compound, efficiently moving from initial characterization to optimized, potent drug candidates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.